Cas no 1805071-36-6 (3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde)

3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde
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- インチ: 1S/C9H5F6NO3/c1-18-6-5(19-9(13,14)15)4(3-17)2-16-7(6)8(10,11)12/h2-3H,1H3
- InChIKey: CNTIWZWTIHQHRT-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C(C=O)=CN=1)OC(F)(F)F)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 318
- トポロジー分子極性表面積: 48.4
- XLogP3: 2.4
3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029083463-1g |
3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde |
1805071-36-6 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehydeに関する追加情報
Introduction to 3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1805071-36-6) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde, identified by its CAS number 1805071-36-6, is a sophisticated heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry due to its unique structural features and versatile reactivity. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and pharmaceutical applications.
The structural framework of 3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde is characterized by the presence of multiple fluorinated substituents, including two trifluoromethoxy groups and one trifluoromethyl group, along with a methoxy group and an aldehyde functional group at the 5-position. These fluorinated moieties are strategically positioned to enhance the compound's lipophilicity, metabolic stability, and binding affinity, making it an attractive scaffold for drug discovery and development.
The aldehyde functionality at the 5-position of the pyridine ring provides a reactive site for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological properties. This reactivity has been exploited in various synthetic pathways, including condensation reactions with amines to form Schiff bases, which have been extensively studied for their potential applications in catalysis, material science, and medicinal chemistry.
In recent years, there has been a surge in research focusing on the development of novel fluorinated pyridines as pharmacophores. The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic properties. Specifically, trifluoromethyl groups are known to enhance binding affinity to biological targets, improve metabolic stability, and increase oral bioavailability. Similarly, trifluoromethoxy groups contribute to lipophilicity and can influence receptor interactions. The combination of these substituents in 3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde makes it a promising candidate for designing next-generation therapeutics.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in anticancer therapies. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to interact favorably with the ATP-binding pocket of these enzymes. The fluorinated substituents in 3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde can be leveraged to optimize binding interactions with kinase active sites, potentially leading to the development of more potent and selective inhibitors.
Furthermore, this compound has shown promise in the field of antiviral research. The structural features of pyridine derivatives have been exploited in the design of inhibitors targeting viral proteases and polymerases. The presence of multiple fluorinated groups enhances the compound's ability to penetrate viral membranes and interact with critical residues in viral proteins. Recent studies have demonstrated that fluorinated pyridines can exhibit significant antiviral activity against various pathogens, including RNA viruses such as influenza and coronaviruses.
The aldehyde group in 3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde also opens up possibilities for exploring its role in photodynamic therapy (PDT). PDT involves the use of photosensitizers that, upon activation by light, generate reactive oxygen species (ROS) that can selectively kill target cells. Schiff base derivatives derived from this compound have been investigated for their potential as photosensitizers due to their ability to absorb light at suitable wavelengths and produce singlet oxygen upon irradiation.
From a synthetic chemistry perspective, 3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde serves as an excellent building block for constructing more complex molecular architectures. Its versatile reactivity allows for modifications at multiple sites, enabling chemists to fine-tune its properties for specific applications. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups onto the pyridine ring, expanding its utility in drug discovery libraries.
The compound's stability under various reaction conditions also makes it a valuable intermediate in large-scale synthesis. The presence of electron-withdrawing fluorinated groups enhances its resistance to hydrolysis and oxidation, ensuring consistent yields during multi-step syntheses. This stability is particularly important in industrial settings where reproducibility and cost-effectiveness are paramount.
In conclusion,3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1805071-36-6) is a multifaceted compound with significant potential across multiple domains of chemical biology and medicinal chemistry. Its unique structural features, including multiple fluorinated substituents and an aldehyde functional group, make it an ideal candidate for drug discovery efforts aimed at developing novel therapeutics targeting cancer, viruses, and other diseases. As research continues to uncover new applications for this compound,3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde is poised to play an increasingly important role in advancing our understanding of molecular interactions and therapeutic interventions.
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